Product packaging for 6-Oxa-1-aza-spiro[3.4]octane oxalate(Cat. No.:)

6-Oxa-1-aza-spiro[3.4]octane oxalate

Cat. No.: B7949132
M. Wt: 203.19 g/mol
InChI Key: WOPRLLWPHPZDES-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Drug Discovery and Medicinal Chemistry

The introduction of spirocyclic motifs into drug candidates can offer several advantages. Their rigid framework can reduce the conformational flexibility of a molecule, leading to a more precise interaction with biological targets and potentially increasing potency and selectivity. This conformational restriction can be a valuable tool for medicinal chemists in optimizing the pharmacological profile of a lead compound.

Furthermore, the incorporation of sp3-rich spirocyclic scaffolds can improve the physicochemical properties of drug candidates. bldpharm.com By moving away from flat, aromatic structures, it is often possible to enhance solubility, metabolic stability, and other pharmacokinetic parameters that are crucial for the successful development of a new therapeutic agent. The unique spatial arrangement of functional groups on a spirocyclic core allows for the exploration of novel chemical space, providing opportunities to design molecules with improved efficacy and reduced off-target effects.

Overview of Oxa-azaspiro[3.4]octane Scaffolds in Synthetic and Pharmaceutical Chemistry

Within the diverse family of spirocycles, oxa-azaspiro[3.4]octane scaffolds have garnered interest as versatile building blocks in synthetic and pharmaceutical chemistry. These structures, containing both oxygen and nitrogen heteroatoms within a spirocyclic framework composed of a four-membered and a five-membered ring, offer a unique combination of structural features.

The presence of both an oxetane (B1205548) and a pyrrolidine (B122466) or azetidine (B1206935) ring provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Oxa-azaspiro[3.4]octane derivatives have been investigated as surrogates for more common heterocyclic motifs, such as piperazine and morpholine (B109124), in an effort to explore new intellectual property space and improve upon existing drug scaffolds. Research into this class of compounds has highlighted their potential as components of novel therapeutic agents, particularly in the development of central nervous system (CNS) drugs.

Rationale for Academic Investigation of 6-Oxa-1-aza-spiro[3.4]octane Oxalate (B1200264)

The specific investigation of 6-Oxa-1-aza-spiro[3.4]octane oxalate is driven by its potential as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The oxalate salt form often provides a stable, crystalline solid that is easier to handle and purify compared to the free base, which is a desirable characteristic in a synthetic building block.

Academic and industrial interest in this compound stems from the broader recognition that novel spirocyclic systems are underrepresented in existing compound libraries. The exploration of the synthesis and reactivity of this compound contributes to the fundamental understanding of this class of heterocycles and expands the toolbox available to synthetic chemists. Its unique spirocyclic structure is considered valuable for creating molecules with potential therapeutic effects, including the targeting of neurological disorders. myskinrecipes.com

Below is a table of the key chemical identifiers for this compound:

IdentifierValue
Compound Name This compound
CAS Number 1706444-72-5
Molecular Formula C₈H₁₃NO₅
Molecular Weight 203.19 g/mol

Note: The data in this table is based on publicly available information for the specified CAS number.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO5 B7949132 6-Oxa-1-aza-spiro[3.4]octane oxalate

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRLLWPHPZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Structural Characteristics, and Conformational Analysis of 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate

Systematic Nomenclature and Isomeric Considerations within the Oxa-azaspiro[3.4]octane Class

The systematic name for the cationic component of the salt is 6-Oxa-1-aza-spiro[3.4]octane . According to IUPAC nomenclature for spiro compounds, the "spiro" prefix indicates two rings connected by a single common atom. The numbers in the brackets, [3.4], denote the number of atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the azetidine (B1206935) ring has three atoms (excluding the spiro carbon), and the tetrahydrofuran (B95107) ring has four. The terms "oxa" and "aza" indicate the presence of oxygen and nitrogen heteroatoms, respectively, and their positions are designated by locants that number the atoms of the spirocyclic system, starting from an atom in the smaller ring adjacent to the spiro center. nih.gov

Isomerism within the oxa-azaspiro[3.4]octane class is diverse. Positional isomers can be generated by varying the locations of the oxygen and nitrogen atoms within the bicyclic framework. For instance, 1-Oxa-6-azaspiro[3.4]octane and 2-Oxa-5-azaspiro[3.4]octane are known isomers. researchgate.netnist.gov Each of these isomers can also exist as stereoisomers, a topic that will be explored in a later section.

Isomer Name CAS Number Molecular Formula
6-Oxa-1-aza-spiro[3.4]octane71850-23-2C6H11NO
1-Oxa-6-azaspiro[3.4]octane54759147C6H11NO
2-Oxa-5-azaspiro[3.4]octane54759126C6H11NO
2-Oxa-6-azaspiro[3.4]octane53438323C6H11NO

Three-Dimensional Architecture and Conformational Dynamics of the Spiro[3.4]octane System

The spiro[3.4]octane framework, which forms the core of 6-Oxa-1-aza-spiro[3.4]octane, possesses a unique three-dimensional structure. nih.gov The two rings are perpendicular to each other, a consequence of the tetrahedral geometry of the central spiro carbon atom. This arrangement imparts significant conformational rigidity to the molecule compared to non-spirocyclic analogues.

Stereochemical Implications and Chirality in Oxa-azaspiro[3.4]octane Structures

Spiro compounds can exhibit chirality, and 6-Oxa-1-aza-spiro[3.4]octane is no exception. chembk.com The spiro carbon atom itself can be a stereocenter if the two rings are considered as different substituents and if the substitution pattern on the rings removes all planes of symmetry. This can lead to the existence of enantiomers.

Even in unsubstituted spiroalkanes, the twisted arrangement of the rings can result in axial chirality. This type of chirality arises from the non-planar spatial arrangement of the rings and is analogous to the chirality observed in allenes. The Cahn-Ingold-Prelog (CIP) priority rules can be adapted to assign absolute configurations (R/S) to these chiral spiro centers. The presence and location of the oxygen and nitrogen atoms in 6-Oxa-1-aza-spiro[3.4]octane further influence its chirality, potentially creating diastereomers if other stereocenters are present in the molecule.

Salt Formation and its Influence on Molecular Geometry and Intermolecular Interactions

The formation of the oxalate (B1200264) salt of 6-Oxa-1-aza-spiro[3.4]octane involves an acid-base reaction where the nitrogen atom of the azetidine ring is protonated by oxalic acid. This process significantly impacts the molecular geometry and introduces strong intermolecular interactions.

Interaction Type Donor Acceptor Significance
Hydrogen BondingN-H+ (protonated amine)O (oxalate)Primary determinant of crystal packing
Weaker Hydrogen BondingC-H (spirocycle)O (oxalate/ether)Secondary stabilization of the crystal lattice
van der Waals ForcesAll atomsAll atomsGeneral intermolecular cohesion

Advanced Synthetic Methodologies for 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate and Its Analogs

Retrosynthetic Analysis and Key Bond-Forming Reactions

Retrosynthetic analysis of the 6-oxa-1-aza-spiro[3.4]octane core reveals several strategic disconnections. A primary approach involves the formation of the spirocyclic junction as a key step. This can be achieved through various bond-forming reactions that construct either the azetidine (B1206935) or the tetrahydrofuran (B95107) ring onto a pre-existing cyclic precursor.

Key bond-forming reactions pivotal to the synthesis of this scaffold include:

Cycloaddition reactions: These are powerful tools for the convergent construction of cyclic systems.

Annulation strategies: Stepwise ring formation onto a carbocyclic or heterocyclic core. rsc.org

C-H activation/functionalization: Direct formation of C-C or C-heteroatom bonds on an existing scaffold. nih.gov

A common retrosynthetic pathway might involve disconnecting the azetidine ring, leading to a cyclopentanone (B42830) derivative. The azetidine ring can then be constructed through intramolecular cyclization or a cycloaddition approach. Alternatively, disconnection of the tetrahydrofuran ring could lead to an azetidine-containing precursor, which can then undergo etherification to form the final spirocycle.

Cycloaddition Strategies for Spiro[3.4]octane Ring Construction (e.g., [3+2] Cycloaddition)

Cycloaddition reactions offer an efficient and atom-economical route to the spiro[3.4]octane framework. nih.govresearchgate.net The [3+2] cycloaddition, in particular, has emerged as a robust strategy for the synthesis of five-membered heterocyclic rings. researchgate.netresearchgate.net In the context of 6-oxa-1-aza-spiro[3.4]octane synthesis, this often involves the reaction of a 1,3-dipole with a dipolarophile.

For instance, an azomethine ylide can serve as the three-atom component, reacting with an alkene to form the pyrrolidine (B122466) ring of an azaspirocycle. researchgate.net The versatility of this method allows for the introduction of various substituents, providing access to a diverse range of analogs. Computational studies have been employed to understand the mechanism of these reactions, often revealing a one-step asynchronous mechanism. bohrium.com The regioselectivity of the cycloaddition can be influenced by electronic factors of the reactants. researchgate.net

Recent developments have focused on catalyst-free [3+2] cycloaddition reactions, which offer milder conditions and avoid potential metal contamination of the final product. bohrium.com This approach has been successfully applied to the synthesis of various isoxazolines and other heterocyclic systems. bohrium.com

Chemo-, Regio-, and Stereoselective Synthesis of Oxa-azaspiro[3.4]octane Cores

The construction of the oxa-azaspiro[3.4]octane core often presents challenges in controlling chemo-, regio-, and stereoselectivity. The presence of multiple reactive sites and the potential for forming various isomers necessitates carefully designed synthetic strategies.

Chemoselectivity is crucial when dealing with multifunctional starting materials. For example, in reactions involving substrates with multiple carbonyl groups, such as isatin (B1672199) derivatives, the more reactive carbonyl group will preferentially react. nih.govacs.org

Regioselectivity is a key consideration in cycloaddition reactions. The orientation of the dipole and dipolarophile determines the final arrangement of atoms in the heterocyclic ring. While simple frontier molecular orbital (FMO) theory can sometimes predict the outcome, other factors like charge transfer interactions can play a significant role. researchgate.net The use of specific catalysts or directing groups can help to control the regiochemical outcome.

Stereoselectivity is paramount when synthesizing chiral spirocycles. Asymmetric synthesis approaches often employ chiral auxiliaries, catalysts, or starting materials to induce stereocontrol. researchgate.net For instance, the use of chiral nonstabilized azomethine ylides has been explored, although with varying degrees of success in achieving high diastereoselectivity. researchgate.net In some cases, high diastereoselectivity can be achieved in the construction of spiro-pyrrolidine linked oxindoles, affording products with four consecutive stereocenters. rsc.org The stereochemical outcome can also be influenced by the reaction pathway, with some reactions proceeding selectively through a syn-endo or syn-exo pathway. researchgate.net

Scalable Synthetic Routes and Process Optimization

Key aspects of scalable synthesis include:

One-pot reactions: Combining multiple reaction steps into a single operation to reduce workup and purification steps. mdpi.com

Flow chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control. researchgate.net

An example of a scalable approach is a four-step synthesis of a sp³-rich scaffold incorporating two morpholine (B109124) rings within a spiroacetal framework, which can be performed on a large scale with high yields. birmingham.ac.uk Process optimization often involves screening various reaction parameters such as solvents, catalysts, temperature, and reaction time to identify the most efficient conditions.

Comparative Analysis of Salt Forms in Synthetic Protocols (e.g., Oxalate (B1200264) vs. Sulfonate)

The choice of salt form is a critical consideration in the development of active pharmaceutical ingredients (APIs). Different salt forms can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. In synthetic protocols, the salt form can also influence the ease of isolation, purification, and handling of intermediates and final products.

The oxalate salt of 6-oxa-1-aza-spiro[3.4]octane is a commonly reported form. nih.govsinfoochem.com Oxalate salts are often crystalline and can be easily isolated by filtration. However, the choice between an oxalate and a sulfonate salt, for example, would depend on a comparative analysis of their properties in the context of the specific synthetic process and desired final product characteristics.

Table 1: Comparison of Common Salt Forms in Pharmaceutical Development

PropertyOxalateSulfonate
Acidity Dicarboxylic acidStrong acid
Solubility Generally good in polar solventsOften highly water-soluble
Hygroscopicity Can be variableCan be hygroscopic
Crystallinity Often forms crystalline saltsCan form crystalline salts
Synthetic Utility Useful for purification of aminesCan be used to improve solubility

Derivatization Strategies for Functionalization of the Spirocyclic Scaffold

The 6-oxa-1-aza-spiro[3.4]octane scaffold provides a unique three-dimensional framework that can be further functionalized to explore structure-activity relationships (SAR). The secondary amine in the azetidine ring is a primary site for derivatization.

Common derivatization strategies include:

N-Alkylation: Introduction of various alkyl or arylalkyl groups.

N-Acylation: Formation of amides, carbamates, and ureas.

Reductive amination: Reaction with aldehydes or ketones to introduce substituted amino groups.

These derivatization reactions allow for the systematic modification of the scaffold's properties, such as lipophilicity, polarity, and steric bulk, which can have a significant impact on its biological activity. For example, 6-azaspiro[3.4]octane has been used as a reactant in the preparation of tetrahydroisoquinoline derivatives that act as CXCR3 receptor agonists. lookchem.com The ability to readily functionalize the scaffold makes it an attractive building block for the construction of compound libraries for high-throughput screening.

Spectroscopic and Crystallographic Characterization of 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 6-Oxa-1-aza-spiro[3.4]octane oxalate (B1200264), a combination of ¹H NMR and ¹³C NMR would be essential for its structural confirmation.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the connectivity and spatial relationships of the protons. For instance, the protons adjacent to the nitrogen and oxygen atoms would likely appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. The spirocyclic nature of the compound, with its constrained ring systems, would likely result in complex splitting patterns.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments in the molecule, including the spiro carbon atom, which is a key feature of the structure. The chemical shifts of the carbons in the azetidine and tetrahydrofuran rings would be characteristic of their respective environments. The presence of the oxalate counter-ion would also be confirmed by a signal in the carbonyl region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Oxa-1-aza-spiro[3.4]octane Cation (Note: This table is predictive and based on general principles of NMR spectroscopy, as experimental data is not publicly available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C5 (Azetidine) 3.5 - 4.5 50 - 60
C3, C4 (Azetidine) 2.0 - 3.0 25 - 35
C7, C8 (Tetrahydrofuran) 3.7 - 4.2 65 - 75
Spiro-C (C1) - 70 - 80

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For 6-Oxa-1-aza-spiro[3.4]octane oxalate, HRMS analysis would be used to determine the exact mass of the 6-oxa-1-aza-spiro[3.4]octane cation.

The expected monoisotopic mass of the free base, C₆H₁₁NO, would be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass (typically within a few parts per million) would provide strong evidence for the compound's identity.

Table 2: Theoretical Mass Data for 6-Oxa-1-aza-spiro[3.4]octane Cation

Molecular Formula Calculated Monoisotopic Mass (Da)

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the three-dimensional arrangement of atoms and molecules in the crystal lattice. If suitable crystals of this compound could be grown, this technique would unambiguously confirm the connectivity of the spirocyclic system.

Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering insights into the conformation of the azetidine and tetrahydrofuran rings. The analysis would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the oxalate anion and the protonated amine of the spirocyclic cation. This information is crucial for understanding the solid-state properties of the compound. However, no public crystallographic data for this specific compound is currently available.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of chemical compounds and for their isolation. For this compound, a reversed-phase HPLC or UPLC method would typically be developed.

This would involve using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector or a mass spectrometer (LC-MS). The purity would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. While chemical suppliers often state the purity of their products (e.g., >95%), the specific chromatographic conditions used to determine this are generally not disclosed.

Table 3: Mentioned Compounds

Compound Name
This compound
6-Oxa-1-aza-spiro[3.4]octane
Acetonitrile
Methanol
Formic Acid

Computational Chemistry and Molecular Modeling Approaches for 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT)

No published Quantum Mechanical (QM) calculations, such as those using Density Functional Theory (DFT), were found for 6-Oxa-1-aza-spiro[3.4]octane oxalate (B1200264).

In a hypothetical application, QM methods like DFT would be employed to analyze the electronic properties of the 6-Oxa-1-aza-spiro[3.4]octane cation. These calculations could predict the molecule's three-dimensional geometry with high accuracy, including bond lengths and angles of the strained oxetane (B1205548) and pyrrolidine (B122466) rings. Furthermore, DFT could be used to calculate the distribution of electron density, generate an electrostatic potential map to identify electron-rich and electron-poor regions, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Such calculations are foundational for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

There are no specific Molecular Dynamics (MD) simulation studies available in the scientific literature for 6-Oxa-1-aza-spiro[3.4]octane oxalate.

MD simulations are powerful computational tools used to study the movement of atoms and molecules over time. For a molecule like 6-Oxa-1-aza-spiro[3.4]octane, an MD simulation would typically be performed in a simulated aqueous environment to observe its dynamic behavior. Spirocyclic systems are known for their inherent three-dimensional nature and conformational rigidity, which is a desirable trait in drug design. tandfonline.combldpharm.com An MD simulation could reveal the accessible conformations of the spirocycle, the flexibility of the fused ring system, and how the molecule interacts with surrounding water molecules, providing insight into its solubility and dynamic stability.

Molecular Docking and Virtual Screening in Target Interaction Prediction

No molecular docking or virtual screening studies specifically featuring 6-Oxa-1-aza-spiro[3.4]octane as a ligand have been published.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. If 6-Oxa-1-aza-spiro[3.4]octane were identified as a fragment or scaffold for a particular target, docking studies would be essential. They would predict the binding mode and estimate the binding affinity, highlighting key interactions such as hydrogen bonds or hydrophobic contacts between the spirocycle and the protein's amino acid residues. Its rigid, three-dimensional structure could allow it to make specific interactions within a binding pocket that flatter, more flexible molecules cannot. nih.govnih.gov

Prediction of Physicochemical Parameters through Computational Methods (e.g., pKa, LogD)

While general computational tools exist for predicting physicochemical parameters, no specific studies have published predicted or experimental values for this compound.

Computational methods are routinely used to predict properties critical for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.govresearchgate.net For 6-Oxa-1-aza-spiro[3.4]octane, key parameters would include its pKa and LogD (the logarithm of the distribution coefficient). The pKa value indicates the acidity or basicity of the molecule; for this compound, it would relate to the protonation state of the nitrogen atom in the pyrrolidine ring. LogD describes the lipophilicity of the compound at a specific pH, which influences its ability to cross cell membranes. Various software packages use quantitative structure-property relationship (QSPR) models or other empirical methods to estimate these values, which are crucial for guiding drug design and optimization. researchgate.netresearchgate.net The introduction of spirocyclic scaffolds is often a strategy to modulate these properties favorably. bldpharm.com

Table 1: Hypothetical Application of Computational Methods to 6-Oxa-1-aza-spiro[3.4]octane

Due to the absence of specific research data for this compound, this table describes the type of information that would be generated by the requested computational methods, rather than actual data.

Computational Method Objective Potential Insights for 6-Oxa-1-aza-spiro[3.4]octane
DFT (QM) Calculations Predict electronic structure and reactivity.Optimized 3D geometry, electrostatic potential map, HOMO/LUMO energies, indicators of chemical stability.
MD Simulations Analyze conformational dynamics.Assessment of ring flexibility, accessible conformations in solution, interaction with solvent molecules.
Molecular Docking Predict binding to a biological target.Preferred binding pose, key intermolecular interactions (e.g., hydrogen bonds), estimation of binding affinity.
In Silico Prediction Estimate physicochemical properties.Calculated pKa of the secondary amine, predicted LogP/LogD for lipophilicity assessment.

In silico Design of Novel Analogs and Lead Optimization Strategies

There is no published research detailing the in silico design of analogs or lead optimization based on the 6-Oxa-1-aza-spiro[3.4]octane scaffold.

In a drug discovery context, the 6-Oxa-1-aza-spiro[3.4]octane scaffold could serve as a starting point for designing novel compounds. Its value lies in providing a rigid, sp³-rich core that projects substituents into three-dimensional space. wesleyan.edursc.org Lead optimization strategies would involve the in silico addition of various functional groups to the nitrogen or carbon atoms of the scaffold. Computational tools would then be used to predict how these changes affect binding affinity to a target (via docking), as well as physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov This iterative cycle of design and computational evaluation allows chemists to prioritize the synthesis of analogs with the highest predicted potential, accelerating the discovery of new drug candidates. nih.gov

Structure Activity Relationship Sar Studies Within the Oxa Azaspiro 3.4 Octane Chemical Space

Design and Synthesis of 6-Oxa-1-aza-spiro[3.4]octane Analogs for SAR Exploration

The exploration of structure-activity relationships (SAR) within the oxa-azaspiro[3.4]octane series fundamentally relies on the strategic design and synthesis of a diverse library of analogs. The core principle is to introduce systematic modifications to the parent scaffold and assess the resulting impact on biological activity. Synthetic strategies are often tailored to allow for convergent and flexible production of these analogs, enabling the exploration of various "exit vectors" for substitution. lookchem.com

A common approach involves the synthesis of a core spirocyclic ketone, which can then be elaborated into a variety of derivatives. For instance, a tandem conjugate addition-Dieckmann cyclization protocol can be employed to construct the oxa-azaspiro[3.4]octane core. lookchem.com Starting with appropriate precursors, a spirocyclic ketoester is formed, which can undergo Krapcho decarboxylation to yield a versatile ketone intermediate like oxa-azospirocyclic ketone. lookchem.com This ketone can then be reduced to an alcohol or subjected to other transformations to introduce diverse functional groups. lookchem.com

The design of these analogs is guided by medicinal chemistry principles aimed at improving properties such as potency, selectivity, and metabolic stability. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a structure-based drug design (SBDD) approach was used. An initial hit compound inspired the design of a spirocyclic analog to fix the molecule's active conformation, thereby enhancing potency. acs.org The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported as a way to create multifunctional modules for drug discovery, highlighting the modular nature of these scaffolds. researchgate.net These efforts aim to produce spirocycles with tunable physicochemical properties, making them valuable building blocks for creating novel intellectual property positions in drug discovery programs. lookchem.comresearchgate.net

Positional Isomerism and its Impact on Biological Activity (e.g., 1-Oxa-6-aza, 2-Oxa-6-aza Variants)

The precise placement of the nitrogen and oxygen heteroatoms within the spiro[3.4]octane framework, known as positional isomerism, has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity. Changing the location of the heteroatoms alters the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capacity, which are critical for molecular recognition by biological targets.

The oxa-azaspiro[3.4]octane scaffold can exist in several isomeric forms, including 6-Oxa-1-aza, 1-Oxa-6-aza, 2-Oxa-6-aza, 6-Oxa-2-aza, and 2-Oxa-5-aza variants. nih.govnih.govnih.gov Each isomer presents a unique spatial arrangement of its constituent atoms. For example, 2-Oxa-6-azaspiro[3.4]octane has been identified as an inhibitor of the epidermal growth factor (EGF) receptor (EGFR). biosynth.com This activity is attributed to its ability to bind to the receptor, potentially modulating its kinase activity and inhibiting the proliferation of cancer cells. biosynth.com The activity of this specific isomer underscores the importance of the relative positioning of the oxetane (B1205548) ring and the azetidine (B1206935) nitrogen.

While direct comparative studies across all possible isomers are not always available, the distinct biological activities reported for different scaffolds highlight the significance of heteroatom placement. The 2,6-diazaspiro[3.4]octane core, a related analog where the oxygen is replaced by a second nitrogen, is found in compounds with a wide range of activities, including antitubercular agents and dopamine (B1211576) D3 receptor antagonists. mdpi.com This suggests that even the substitution of one heteroatom for another, let alone changing its position, can drastically alter the therapeutic application. The specific geometry of each isomer dictates how it fits into a protein's binding pocket and interacts with key amino acid residues.

Table of Selected Oxa-azaspiro[3.4]octane Positional Isomers and Related Analogs

Compound NameCAS NumberMolecular FormulaReported Biological Context/ActivitySource
2-Oxa-6-azaspiro[3.4]octane220290-68-6C6H11NOEpidermal growth factor (EGF) inhibitor. biosynth.com nih.govbiosynth.com
6-Oxa-2-azaspiro[3.4]octane410070-90-5C6H11NOBuilding block for medicinal chemistry. nih.gov nih.gov
2-Oxa-5-azaspiro[3.4]octane1433363-32-6 (oxalate salt)C6H11NOScaffold for drug discovery. nih.govsigmaaldrich.com nih.govsigmaaldrich.com
2,6-Diazaspiro[3.4]octane185363-55-7C6H12N2Core for antitubercular agents and dopamine D3 receptor antagonists. mdpi.com mdpi.com

Influence of Ring Size and Heteroatom Placement on Receptor Binding and Selectivity

Comparing the spiro[3.4]octane system to the smaller spiro[3.3]heptane system reveals the impact of ring size. The spiro[3.3]heptane scaffold, containing two four-membered rings, is more rigid and compact. rsc.org This increased strain and rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and presents a more defined three-dimensional structure. researchgate.netrsc.org For instance, azaspiro[3.3]heptanes have been investigated as replacements for common heterocycles like morpholines and piperazines, with the change in ring size and structure leading to counterintuitive effects, such as lowered lipophilicity despite the addition of a carbon atom. nih.gov This is often rationalized by changes in basicity and molecular conformation. nih.gov

The placement of heteroatoms within the ring system is equally critical. As discussed previously, positional isomers like 2-oxa-6-aza and 6-oxa-2-aza spiro[3.4]octane have different spatial arrangements of their hydrogen bond donors and acceptors. nih.govnih.gov This directly influences how they can interact with a receptor's binding site. A receptor pocket has a specific three-dimensional and electronic architecture, and only a ligand with a complementary arrangement of functional groups can bind with high affinity and selectivity. Moving the oxygen or nitrogen atom changes the vectors at which substituents can be placed, further influencing the potential for targeted interactions. lookchem.com The development of oxa-spirocycles was driven by the goal of improving properties like water solubility, which was achieved by the strategic incorporation of an oxygen atom into the spirocyclic unit. nih.gov

Bioisosteric Replacements of the Spirocyclic Core and Peripheral Substituents

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The oxa-azaspiro[3.4]octane scaffold and its analogs are frequently employed as bioisosteres for more common, often "flat," aromatic or less rigid aliphatic rings. researchgate.net The goal of such replacements is typically to improve physicochemical properties, enhance metabolic stability, increase potency, or secure novel intellectual property.

Beyond replacing the entire core, SAR studies extensively explore bioisosteric replacements of peripheral substituents attached to the spirocycle. In the development of antitubercular agents based on a 2,6-diazaspiro[3.4]octane core, a variety of groups, including different azoles, were attached to explore the molecular periphery. mdpi.com This exploration led to the identification of a lead compound with remarkably potent activity, demonstrating that modifications to the substituents are as critical as the choice of the core scaffold itself. mdpi.com The strategic replacement of peripheral groups can fine-tune a compound's binding affinity, selectivity, and pharmacokinetic profile.

Table of Bioisosteric Relationships

Original MoietyBioisosteric ReplacementRationale/Observed EffectSource
Piperazine/Morpholine (B109124)Azaspiro[3.3]heptane derivativesImproves 3D character, can lower lipophilicity, alters basicity. nih.gov nih.govresearchgate.net
Aromatic/Non-strained aliphatic ringsStrained spiro heterocycles (e.g., oxa-azaspiro scaffolds)Increases F(sp3) character, enhances drug-likeness, improves metabolic resistance. researchgate.netrsc.org researchgate.netrsc.org
Tetrahydrofuran (B95107) ring (in Terazosin)Oxa-spirocyclic coresDesigned to improve water solubility and lower lipophilicity while retaining or improving potency. nih.gov nih.gov

Conformational Restriction and its Role in Enhancing Binding Specificity

A key advantage of spirocyclic scaffolds like oxa-azaspiro[3.4]octane is the conformational restriction they impose on a molecule. researchgate.net Unlike flexible aliphatic chains or rings, which can adopt numerous conformations in solution, a spirocycle has a much more rigid and defined three-dimensional shape. This rigidity is a powerful tool for enhancing binding specificity and potency.

When a flexible molecule binds to a receptor, it must adopt a specific "active" conformation, a process that is entropically unfavorable. By pre-organizing the molecule into a shape that is already close to the active conformation, as a rigid spirocycle does, this entropic penalty is minimized, which can lead to a significant increase in binding affinity. This principle was explicitly used in the design of MAGL inhibitors, where forming a spirocycle was intended to "fix the active conformation" of the lead compound, resulting in enhanced potency. acs.org

Furthermore, the well-defined geometry of a conformationally restricted molecule can lead to higher binding specificity. A rigid molecule presents a smaller set of possible shapes to potential off-targets, reducing the likelihood of non-specific binding that can cause side effects. The structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy has shown how the spirocyclic structure and its substituents lead to preferred conformations. nih.gov This predictable geometry allows medicinal chemists to design molecules with a high degree of certainty about their shape, enabling more precise targeting of a specific receptor's binding site and ultimately leading to safer and more effective therapeutic agents. acs.orgresearchgate.net

Preclinical Pharmacological Investigations and Mechanistic Studies of 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate Analogs

In Vitro Enzyme Inhibition Assays (e.g., Pks13 Thioesterase, SARS-CoV-2 3CL Protease)

Analogs of 6-Oxa-1-aza-spiro[3.4]octane have demonstrated inhibitory activity against enzymes crucial for the survival and replication of pathogens, including Mycobacterium tuberculosis and SARS-CoV-2.

Pks13 Thioesterase Inhibition:

The polyketide synthase 13 (Pks13) is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall, making its thioesterase (TE) domain a validated target for anti-tuberculosis drugs. mmv.orgresearchgate.net A novel series of oxadiazole inhibitors of the Pks13 TE domain were developed, incorporating spirocyclic moieties such as 2-oxa-6-azaspiro[3.3]heptane. ebi.ac.uk These analogs were found to bind within the Pks13 thioesterase domain, albeit with a different binding mode compared to the earlier benzofuran (B130515) series of inhibitors. ebi.ac.uknih.gov

In Vitro Activity of 2-oxa-6-azaspiro[3.3]heptane Amide Analogs against Pks13

CompoundPks13 TE IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
Analog 18PotentImproved ebi.ac.uknih.gov
Analog 44Potent< 1 nih.gov

SARS-CoV-2 3CL Protease Inhibition:

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. nih.gov A series of spirocyclic inhibitors, including derivatives of 2-azaspiro[3.4]octane and 6-azaspiro[3.4]octane, were designed and evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. nih.gov These compounds generally displayed high inhibitory activity, with most inhibitors showing IC50 values in the submicromolar range. nih.gov

Inhibitory Activity of Spirocyclic Analogs against SARS-CoV-2 3CLpro

Spirocyclic ScaffoldRepresentative IC50 RangeReference
2-azaspiro[3.4]octane derivativesSubmicromolar nih.gov
6-azaspiro[3.4]octane derivativesSubmicromolar nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., EGFR inhibitory activities)

Analogs of 6-Oxa-1-aza-spiro[3.4]octane have been incorporated into larger molecules to modulate the activity of key cellular targets like the epidermal growth factor receptor (EGFR), which is often dysregulated in cancer.

Specifically, 2-Oxa-6-azaspiro[3.4]octane has been used as a substituent in the design of 4-anilinoquinazoline (B1210976) derivatives, a known class of EGFR inhibitors. nih.govresearchgate.net One such derivative, compound 21g , which contains the 2-oxa-6-azaspiro[3.4]octane moiety, was found to have higher EGFR inhibitory activity compared to the well-known EGFR inhibitor gefitinib (B1684475). nih.gov

In cell-based assays, these compounds were evaluated for their anti-proliferative potency against human lung cancer cell lines. Compound 21g demonstrated antitumor potency comparable to gefitinib in both the HCC827 (EGFR-mutant) and A549 (EGFR wild-type) lung cancer cell lines, along with the added benefit of improved water solubility. nih.gov This highlights the potential of incorporating spirocyclic fragments like 2-oxa-6-azaspiro[3.4]octane to enhance the pharmacological properties of established inhibitor scaffolds.

EGFR Inhibitory Activity of 4-Anilinoquinazoline Derivative 21g

CompoundEGFR Inhibition vs. GefitinibAntitumor Potency (HCC827 & A549 cells)Reference
21g (with 2-oxa-6-azaspiro[3.4]octane)HigherSimilar to Gefitinib nih.gov

Characterization of Molecular Targets and Ligand-Receptor Interactions

Understanding the interactions between spirocyclic compounds and their biological targets at the molecular level is crucial for rational drug design. Studies have utilized techniques like X-ray crystallography and molecular docking to elucidate these interactions.

For the Pks13 thioesterase inhibitors, it was found that the novel oxadiazole series, which includes spirocyclic analogs, binds in the active site of the enzyme but in a distinct manner from the benzofuran series. nih.govnih.gov The azetidine (B1206935) ring of some analogs orients away from the main protein body and towards the solvent-exposed opening of the ligand-binding pocket. nih.gov Resistant mutant studies confirmed that the inhibition of Pks13-TE was the mechanism of action, as mutations were found in the inhibitor-binding pocket of the enzyme. nih.gov

In the case of the spirocyclic inhibitors of SARS-CoV-2 3CLpro, crystal structures have revealed the binding modes of these compounds. nih.gov For instance, inhibitors derived from 6-azaspiro[3.5]octane were shown to have well-defined electron density, indicating a stable binding conformation. nih.gov The interactions of these inhibitors within the S4 subsite of the protease were characterized, with some compounds forming hydrogen bonds and occupying a hydrophobic cleft. nih.gov The interaction between one of the inhibitors and Pro168 resulted in a conformational change in a nearby loop of the enzyme. nih.gov

Exploration of Specific Biological Activities (e.g., Anti-malarial, Neurodegenerative Disease Pathways)

The structural diversity of spirocyclic compounds has prompted their investigation in a variety of therapeutic areas.

Anti-malarial Activity:

A novel series of diazaspiro[3.4]octane derivatives was identified through a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgnih.govacs.org These compounds showed activity against multiple stages of the parasite's lifecycle. acs.orgnih.govacs.org Subsequent structure-activity relationship studies led to the development of analogs with low nanomolar activity against the asexual blood stage of the parasite and the ability to block transmission. nih.govacs.org Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus as being involved in the mode of resistance. nih.govacs.org

Neurodegenerative Disease Pathways:

Spirocyclic structures, in general, are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Spirooxindoles, a class of spirocyclic compounds, have been shown to inhibit the formation of amyloid-β fibrils, which are a hallmark of Alzheimer's disease. nih.gov These compounds appear to alter the morphology of fibril formation, leading to disordered aggregates instead of highly ordered fibrils. nih.gov While specific studies on 6-Oxa-1-aza-spiro[3.4]octane analogs in neurodegenerative disease models are not yet widely reported, the broader interest in spirocyclic compounds for these conditions suggests a potential avenue for future research. nih.govrsc.org

Mechanistic Elucidation of Biological Actions at the Molecular Level

The biological effects of 6-Oxa-1-aza-spiro[3.4]octane analogs are a direct consequence of their interactions at the molecular level, leading to the modulation of specific biological pathways.

For the anti-tuberculosis activity, the mechanism is the inhibition of the Pks13 thioesterase domain, which is essential for the synthesis of mycolic acids. mmv.orgresearchgate.net The disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to bacterial death. The bactericidal mechanism of action has been demonstrated for Pks13 inhibitors. researchgate.net

In the context of SARS-CoV-2, the spirocyclic inhibitors covalently bind to the catalytic cysteine (Cys145) of the 3CL protease, thereby inactivating the enzyme and preventing the processing of viral polyproteins necessary for replication. nih.gov

For the EGFR inhibitory activity, the 4-anilinoquinazoline derivatives containing the 2-oxa-6-azaspiro[3.4]octane moiety act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells. nih.gov

Patent Landscape and Intellectual Property in Oxa Azaspiro 3.4 Octane Derivatives

Analysis of Patent Applications and Granted Patents Featuring 6-Oxa-1-aza-spiro[3.4]octane Oxalate (B1200264) and Related Scaffolds

The intellectual property landscape for oxa-azaspiro[3.4]octane derivatives reveals a focused interest in their application as modulators of various biological targets. While specific patents for the oxalate salt of 6-Oxa-1-aza-spiro[3.4]octane are not prominently detailed in broad public databases, the core spirocyclic scaffold and its isomers are featured in numerous patent applications, underscoring their significance in medicinal chemistry.

A notable area of patent activity involves isomers such as 5-oxa-2-azaspiro[3.4]octane derivatives, which have been claimed as M4 muscarinic acetylcholine (B1216132) receptor agonists. google.comgoogle.com These patents, exemplified by international application WO2021070091A1, disclose compounds for potential use in treating neurological and psychiatric disorders. google.com The applications highlight the scaffold's utility in constructing molecules with precise three-dimensional arrangements to achieve desired pharmacological activity.

The patenting of these scaffolds extends across multiple jurisdictions, indicating a global strategic interest. Applications can be found in major markets, including the United States, Europe, China, and Japan, among others. google.comgoogle.com This widespread filing strategy aims to secure broad market protection for the novel chemical matter.

The chemical compound 1-Oxa-6-azaspiro[3.4]octane hemioxalate is also noted in chemical databases, which link to patent information, suggesting its role as an intermediate or a component in more complex patented molecules. nih.gov The existence of various salt forms, like the oxalate and hemioxalate, is a common strategy in pharmaceutical patents to cover different physicochemical forms of an active compound. nih.govlookchem.com

Patent / Application NumberTitle / Subject MatterKey Assignee/ApplicantJurisdictions of Interest
WO2021070091A15-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists(Implied pharmaceutical companies)PCT, US, EP, CN, JP, AU, CA, KR, etc. google.com
ZA202202913B5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists(Implied pharmaceutical companies)South Africa, and related filings in other jurisdictions google.com
EP3354649B1Oxa spiro derivative, preparation method therefor, and applications thereof in medicines(Undisclosed)Europe google.com

This table is illustrative and based on publicly accessible patent data for related scaffolds.

Role of Spirocyclic Scaffolds in Proprietary Chemical Libraries for Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly valuable components of proprietary chemical libraries for drug discovery. researchgate.net Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures. researchgate.netresearchgate.net This structural rigidity and complexity can lead to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. researchgate.net

The inclusion of spirocyclic motifs like oxa-azaspiro[3.4]octanes in chemical libraries serves several strategic purposes:

Structural Novelty: They provide access to novel chemical space, which is crucial for obtaining robust patent protection. researchgate.net The unique architecture of spirocycles makes them less likely to be covered by existing patents, offering a clearer path to patentability.

Scaffold for Diversity-Oriented Synthesis: Spirocyclic cores can be functionalized at multiple vectors, allowing for the creation of large and diverse libraries of compounds for high-throughput screening. This enables the exploration of a wide range of biological targets. researchgate.net

Pharmaceutical companies and biotech firms actively synthesize and incorporate these unique building blocks into their collections to gain a competitive edge in identifying first-in-class or best-in-class drug candidates. nih.govnih.gov The result is a collection of proprietary compounds that are not only potent and selective but also possess strong intellectual property potential. researchgate.net

Strategic Importance of Structural Motifs in Pharmaceutical Intellectual Property

In the highly competitive pharmaceutical industry, the strategic protection of intellectual property is a critical driver of innovation and commercial success. dcp-ip.com Structural motifs, which are recurring chemical substructures, form the foundation of many patent claims and are central to a company's IP strategy. researchgate.net

The strategic importance of unique structural motifs like the oxa-azaspiro[3.4]octane scaffold lies in several key areas:

Defining Patentability: A novel structural motif is a key element in establishing the novelty and non-obviousness requirements for a patent. By designing molecules around a unique core, companies can create a new class of compounds that are patentably distinct from prior art. nih.gov

Establishing Broad Patent Claims: Patents are often filed with broad "Markush" structures, which define a core scaffold and a range of possible substituents. sagaciousresearch.com A novel spirocyclic motif can serve as the central element of such a claim, potentially covering millions of individual compounds and creating a formidable barrier to competitors.

Lifecycle Management: Companies can extend the patent life of a drug by patenting new derivatives, formulations, or polymorphs that incorporate the core structural motif. nih.gov This strategy of "evergreening" helps to maximize the commercial lifespan of a successful therapeutic.

Attracting Investment and Partnerships: A strong portfolio of patents based on proprietary structural motifs is a valuable asset that can attract investors, facilitate licensing deals, and enable collaborations. dcp-ip.com

The selection and development of specific structural motifs are therefore not just a scientific decision but a core business strategy aimed at building a defensible and profitable patent estate. dcp-ip.com

Freedom-to-Operate Analysis and Patentability of Novel Analogs

Before committing significant resources to the development of a new drug candidate, it is essential to conduct a Freedom-to-Operate (FTO) analysis. patoffice.de An FTO analysis aims to determine whether the research, development, and commercialization of a new product are likely to infringe on the valid intellectual property rights of third parties. scienceopen.combiopharmalaw.com

For novel analogs of 6-Oxa-1-aza-spiro[3.4]octane, an FTO analysis would involve several steps:

Identifying Relevant Patents: A thorough search of patent databases is conducted to find any granted patents or pending applications that claim the novel analog or a closely related structure. sagaciousresearch.com

Analyzing Patent Claims: The claims of the identified patents are carefully analyzed to determine their scope. This involves dissecting the language of the claims to understand which chemical structures are covered. biopharmalaw.com

Assessing Infringement Risk: A legal and scientific assessment is made to determine if the proposed new analog falls within the scope of any existing patent claims. drugpatentwatch.com

If the FTO analysis reveals a high risk of infringement, a company may choose to:

Design Around: Modify the chemical structure of the analog to avoid the specific features protected by the patent claims. biopharmalaw.com

Seek a License: Negotiate a licensing agreement with the patent holder to gain the right to use the patented technology. patoffice.de

Challenge the Patent: Attempt to invalidate the blocking patent by demonstrating that it does not meet the legal requirements for patentability.

Concurrently, the patentability of the novel analogs themselves must be assessed. This involves determining if the new compounds meet the criteria of novelty, non-obviousness, and utility. sagaciousresearch.com The novelty of an analog is established by ensuring it has not been previously disclosed. Non-obviousness is a more complex assessment of whether the new structure would have been an obvious modification of existing compounds to a person skilled in the art. The unique three-dimensional shape and potential for unexpected biological activity conferred by the spirocyclic scaffold can be strong arguments for the non-obviousness of novel analogs.

Future Directions and Emerging Research Avenues for 6 Oxa 1 Aza Spiro 3.4 Octane Oxalate Research

Development of Novel Synthetic Methodologies and Sustainable Synthesis

The synthesis of complex three-dimensional molecules like spirocycles has historically been a challenge for organic chemists. mdpi.com Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign methods to produce 6-Oxa-1-aza-spiro[3.4]octane oxalate (B1200264) and its derivatives.

Key areas of development include:

Multicomponent Domino Reactions: These reactions, where multiple steps occur in a single pot, are highly efficient, reduce waste, and simplify operational procedures. mdpi.com The application of microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodologies, which have been successful for other spiro compounds, could be adapted. mdpi.com Such approaches often utilize green solvents like ethanol (B145695) and organocatalysts such as ionic liquids, significantly improving the sustainability of the synthesis. mdpi.comutrgv.edu

Aqueous-Mediated Synthesis: Overcoming the poor solubility of organic compounds in water is a key goal of green chemistry. researchgate.net The use of aqueous hydrotropic solutions or phase transfer catalysts like cetyltrimethylammonium bromide can facilitate reactions in water, eliminating the need for carcinogenic solvents and complex water removal steps. researchgate.netrsc.org Developing a protocol for 6-Oxa-1-aza-spiro[3.4]octane oxalate synthesis in an aqueous medium would be a significant advancement.

Catalyst Innovation: Research into novel catalysts, such as reusable magnetic carbon nitride nanosheets, offers a path to greener synthesis. jsynthchem.com These catalysts are stable, highly active, and can be easily recovered and reused for multiple cycles, reducing costs and environmental impact. jsynthchem.com Similarly, exploring catalyst-free, three-component strategies that proceed through zwitterionic intermediates could offer a practical and green synthetic pathway. nih.gov

MethodologyKey FeaturesPotential Advantages for Spiro-Oxazolidine (B91167) SynthesisReference
Microwave-Assisted Domino ReactionsUse of microwave irradiation, ionic liquid catalysts, green solvents (e.g., ethanol).Reduced reaction times, high yields, lower waste generation, and simplified procedures. mdpi.comutrgv.edu
Aqueous-Mediated SynthesisReactions performed in water, often with a phase transfer catalyst or hydrotropic solution.Eliminates carcinogenic solvents, enhances safety, and simplifies product isolation. researchgate.netrsc.org
Reusable Heterogeneous CatalystsUse of magnetic nanoparticles (e.g., SbCl3@Fe3O4/g-C3N4) as catalysts.High stability, excellent yields, easy catalyst recovery and reuse for multiple cycles. jsynthchem.com
Isocyanide-Based Multicomponent Reactions (IAMCRs)Catalyst-free, three-component approach generating a zwitterionic adduct.High efficiency, cost-effectiveness, and adherence to green chemistry principles. nih.gov

Application in Advanced Chemical Biology Probes and Tools

The unique structure of the 6-Oxa-1-aza-spiro[3.4]octane core, specifically the oxazolidine (B1195125) ring, makes it an ideal scaffold for the design of advanced chemical probes. The ability of the oxazolidine ring to undergo a reversible, environmentally sensitive intramolecular reaction (ring-opening and closing) is a key feature that can be harnessed. nih.govnih.govmdpi.com

Future research is poised to exploit this property to create:

Ratiometric Fluorescent Probes: Unlike probes that rely on single emission changes, ratiometric probes provide a built-in calibration that corrects for environmental factors, leading to more precise measurements. nih.gov The spiro-oxazolidine moiety can be designed to form ring-open/closed isomers driven by changes in pH or polarity, resulting in dramatic, red-shifted fluorescence emissions. nih.govnih.gov

Probes for Cellular Microenvironments: Derivatives of 6-Oxa-1-aza-spiro[3.4]octane could be developed as highly sensitive probes for visualizing fluctuations in the polarity of specific organelles, such as the endoplasmic reticulum during ER stress. nih.gov

Dual-Organelle Imaging: The pH-induced structural tautomerism of the oxazolidine ring allows for the design of probes that can colocalize with and simultaneously image multiple organelles with different pH environments, such as mitochondria and lysosomes. mdpi.com This capability is crucial for studying complex cellular processes involving organelle interactions. mdpi.com

The development of such probes based on the 6-Oxa-1-aza-spiro[3.4]octane scaffold would provide powerful tools for fundamental biological and pathological studies. nih.gov

Expansion into Novel Therapeutic Areas Beyond Current Applications

While the parent aza-spiro[3.4]octane is a building block for compounds targeting CXCR3 and PI3K, the therapeutic potential of the spirocyclic framework itself is significantly broader. lookchem.comlookchem.com Spiro compounds are increasingly recognized as privileged structures in medicinal chemistry due to their ability to introduce novel three-dimensional architecture, which can lead to improved pharmacodynamic and pharmacokinetic profiles. bldpharm.comnih.gov

Emerging therapeutic areas for derivatives of this compound include:

Oncology: Spiro compounds, including spiro-oxindoles and spiro-isoxazoles, have demonstrated potent anticancer activity. nih.gov Research shows that certain spiro derivatives can induce apoptosis and exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer, with some compounds showing higher efficacy than established drugs like doxorubicin. nih.govacs.org New derivatives could be designed to target specific pathways, such as the EGFR tyrosine kinase. nih.gov

Anti-inflammatory and Anti-viral Agents: Heterocyclic spiro compounds containing thiophene (B33073) and pyridazine (B1198779) moieties have shown promising anti-inflammatory and antiviral properties, presenting another avenue for exploration. nih.govacs.org

Histone Acetyltransferase (HAT) Inhibition: Spiro-oxazolidinediones have been identified as potent and selective inhibitors of p300/CBP histone acetyltransferases, which are important targets in oncology and other diseases. acs.org The 6-Oxa-1-aza-spiro[3.4]octane scaffold shares structural similarities that could be exploited to develop novel HAT inhibitors.

Potential Therapeutic AreaRationale for ExplorationExample Targets / MechanismsReference
OncologySpiro compounds are a promising class of anticancer agents with demonstrated cytotoxicity and apoptosis-inducing effects.EGFR Tyrosine Kinase, p300/CBP Histone Acetyltransferases (HATs), Induction of Apoptosis. nih.govnih.govacs.orgacs.org
Anti-inflammatoryRelated spiro-heterocyclic structures have shown significant anti-inflammatory activity.Modulation of inflammatory pathways. nih.govacs.org
AntiviralThiophene-containing spirocycles have exhibited antiviral properties.Inhibition of viral replication or entry. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The traditional process of drug discovery is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the design-test-analyze cycle. africansciencegroup.comijirt.org For a scaffold like 6-Oxa-1-aza-spiro[3.4]octane, AI/ML offers powerful tools to explore its chemical space and optimize derivatives for novel applications.

Future research will integrate AI/ML in the following ways:

De Novo Design with Generative Models: Deep generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on vast chemical libraries to design entirely new molecules. nih.govresearchgate.net These models can be conditioned to generate novel derivatives of the 6-Oxa-1-aza-spiro[3.4]octane scaffold that possess desired properties, including specific 3D shapes and pharmacophoric features, while ensuring synthetic feasibility. nih.govscilit.com

Property Prediction and Lead Optimization: ML algorithms can rapidly predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. mdpi.com This allows researchers to prioritize candidates with a higher probability of success, reducing the failure rate of preclinical leads. mdpi.comnih.gov AI can predict the effects of structural modifications, guiding the optimization of lead compounds to improve efficacy and reduce toxicity. africansciencegroup.com

Scaffold Hopping and Stereochemistry: AI models can identify novel scaffolds that mimic the 3D conformation and pharmacophore of a known active compound, a process known as scaffold hopping. nih.gov Furthermore, advanced models can now consider and generate molecules with specific stereochemistry, which is crucial for spirocyclic compounds where chirality significantly impacts biological activity. nih.gov

AI/ML ApplicationDescriptionImpact on 6-Oxa-1-aza-spiro[3.4]octane ResearchReference
Generative Models (GANs, VAEs)Algorithms that learn from existing data to generate new, unique molecular structures.Creates novel derivatives with desired properties, exploring uncharted chemical space around the spiro scaffold. nih.govresearchgate.netscilit.com
Predictive ModelingML models trained to predict properties like binding affinity, solubility, toxicity, and metabolic stability.Accelerates lead optimization by prioritizing candidates with favorable drug-like properties. africansciencegroup.commdpi.comnih.gov
Scaffold-Based DesignGenerates new molecules while preserving or modifying a core scaffold, including its stereochemistry.Facilitates the discovery of new lead compounds and allows for scaffold hopping to find novel intellectual property. nih.gov

Exploration of Prodrug Strategies and Targeted Delivery Systems

Even a highly potent compound can fail if it cannot reach its target in the body effectively and safely. Future research on therapeutic agents derived from this compound will need to incorporate advanced drug delivery and prodrug strategies to maximize their clinical potential.

Nanoparticle-Based Targeted Delivery: Encapsulating a spiro-oxazolidine-based drug within a nanoparticle carrier offers numerous advantages. nih.gov Nanoparticles, such as liposomes or polymeric systems, can solubilize hydrophobic compounds, protect them from degradation in the bloodstream, and provide controlled, sustained release. nih.govjuniperpublishers.com

Active and Passive Targeting: Nanoparticle surfaces can be engineered for both passive and active targeting. nih.govnih.gov

Passive Targeting: Due to their small size, nanoparticles naturally accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, providing a passive targeting mechanism. nih.gov

Active Targeting: For greater precision, nanoparticles can be decorated with ligands (like antibodies or peptides) that bind to specific receptors overexpressed on cancer cells or other diseased tissues. nih.govfrontiersin.org This active targeting strategy concentrates the therapeutic agent where it is needed most, significantly improving efficacy while minimizing systemic side effects. frontiersin.org

The combination of a novel therapeutic agent derived from 6-Oxa-1-aza-spiro[3.4]octane with a sophisticated, targeted nanoparticle delivery system represents a frontier in developing next-generation precision medicines. juniperpublishers.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 6-Oxa-1-aza-spiro[3.4]octane oxalate, and how do reaction conditions affect product yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic precursors and oxalate salts. For example, analogous spiro compounds are synthesized by reacting ketones with chloramine derivatives under controlled conditions, followed by oxalate salt formation . Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity, and stoichiometric ratios significantly impact yield. Continuous-flow microreactor systems have been shown to enhance reaction efficiency and safety compared to batch processes, reducing side reactions .

Q. Which analytical techniques are essential for verifying the molecular structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., oxalate C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point Determination : Assesses purity (sharp melting range indicates high purity) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 97% purity reported in batch syntheses) .

Q. What purification techniques optimize the isolation of high-purity this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., dimethylformamide) effectively removes impurities. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/methanol gradients, are recommended for isolating stereoisomers. Particle size control during crystallization (via temperature modulation) enhances purity, as demonstrated in oxalate salt syntheses .

Advanced Research Questions

Q. How can researchers address contradictions in CAS registry numbers and stoichiometric ratios among structurally similar spiro-oxalate derivatives?

  • Methodological Answer : Discrepancies arise from variations in salt stoichiometry (e.g., 2:1 vs. 1:1 oxalate ratios) or stereoisomerism. To resolve these:

  • Perform single-crystal X-ray diffraction to confirm molecular geometry.
  • Use NMR titration experiments to determine oxalate-to-base stoichiometry .
  • Cross-reference synthetic protocols in literature to identify batch-specific variations .

Q. What mechanistic insights explain the formation pathways of this compound during multi-step syntheses?

  • Methodological Answer : The spirocyclic core forms via intramolecular cyclization of a keto-amine intermediate, followed by oxalate salt precipitation. Isotopic labeling studies (e.g., ¹⁵N NMR) can track nitrogen migration during cyclization. Computational modeling (DFT calculations) predicts transition states, aiding in optimizing ring-closure steps .

Q. How does the spirocyclic structure influence the compound’s reactivity as a building block in heterocyclic chemistry?

  • Methodological Answer : The rigid spiro architecture restricts conformational flexibility, enhancing regioselectivity in nucleophilic substitutions. For example, the oxalate moiety acts as a leaving group in metal-catalyzed cross-coupling reactions, enabling the synthesis of fused heterocycles (e.g., benzothiazole derivatives) .

Q. How do variations in reaction temperature and solvent selection impact the crystalline form and particle size distribution?

  • Methodological Answer : Higher temperatures (e.g., >70°C) favor larger crystal growth but may reduce purity due to side reactions. Polar solvents (e.g., ethanol) produce smaller, monodisperse particles, while non-polar solvents yield polymorphic forms. Dynamic light scattering (DLS) and powder XRD monitor these changes .

Q. What are the advantages of continuous-flow microreactor systems for synthesizing this compound?

  • Methodological Answer : Microreactors enable precise control over residence time and mixing efficiency, reducing byproduct formation. They also improve safety by minimizing exposure to hazardous intermediates (e.g., chloramine derivatives). Reported yields in flow systems exceed 85%, compared to ~70% in batch processes .

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